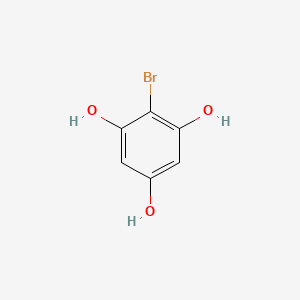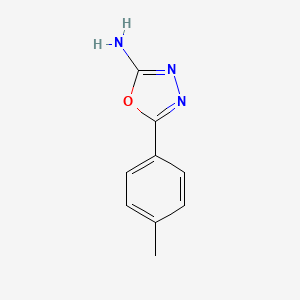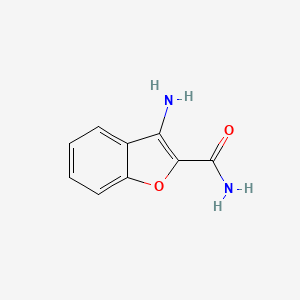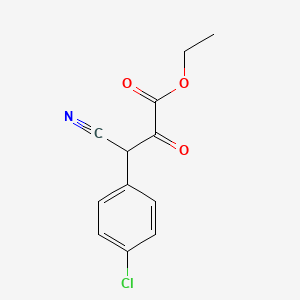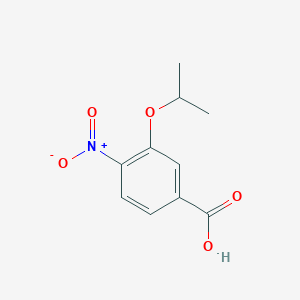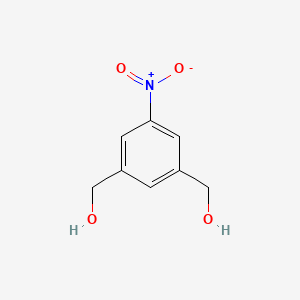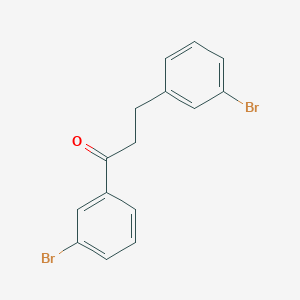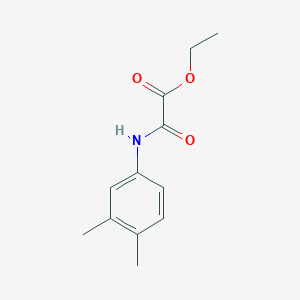
1-(4-Bromophenyl)-2-morpholinoethanone
Descripción general
Descripción
1-(4-Bromophenyl)-2-morpholinoethanone is a chemical compound that is part of a broader class of morpholine derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The morpholine moiety is a versatile heterocycle that can be functionalized to produce a wide range of biologically active molecules.
Synthesis Analysis
The synthesis of morpholine derivatives can be achieved through various methods. For instance, bromoethylsulfonium salt has been used as an effective annulation agent for the synthesis of 1,4-heterocyclic compounds, including morpholines, by reacting with amino alcohols . Another approach involves the transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Use
- 1-(4-Bromophenyl)-2-morpholinoethanone is used in the synthesis of a variety of compounds, showcasing its versatility as an intermediate. For instance, it is a key intermediate in the synthesis of anticoagulant rivaroxaban, highlighting its importance in pharmaceutical synthesis (Luo et al., 2011). Additionally, it plays a role in the synthesis of compounds like substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one, demonstrating its utility in organic chemistry (Balaji et al., 2017).
Complexation and Structural Studies
- The compound is involved in complexation studies, where its derivatives interact with elements like palladium and mercury. This is crucial for understanding molecular structures and designing new materials (Singh et al., 2000).
Protective Group in Synthesis
- It serves as a safety-catch nitrogen protecting group in chemical synthesis. This application is vital in the multi-step synthesis of complex molecules, where protecting groups are essential for achieving selectivity and functional group integrity (Surprenant & Lubell, 2006).
Catalyst in Synthesis
- The compound is used in catalysis, for instance, in the synthesis of various tertiary amino alcohols. Such catalytic applications are critical for developing efficient and sustainable chemical processes (Isakhanyan et al., 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound may target enzymes or proteins essential to the life cycle of these parasites.
Mode of Action
A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 1-(4-Bromophenyl)-2-morpholinoethanone might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it may interfere with the biochemical pathways essential for the survival and proliferation of leishmania and plasmodium parasites .
Pharmacokinetics
Similar compounds have shown good lipophilicity and water solubility , which are crucial for bioavailability
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit these effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLYWWGGZRDCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328506 | |
| Record name | 1-(4-Bromophenyl)-2-morpholinoethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-morpholinoethanone | |
CAS RN |
20099-96-1 | |
| Record name | 1-(4-Bromophenyl)-2-(4-morpholinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20099-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-2-morpholinoethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


